Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)
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Overview
Description
Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is a complex organic compound known for its unique chemical properties and applications. This compound is often used in scientific research due to its photoreactive and amine-reactive characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) involves multiple steps. The process typically starts with the preparation of the 4-azido-2-hydroxybenzoic acid derivative, which is then reacted with ethylenediamine to form the intermediate compound. This intermediate is further reacted with propanoic acid derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include amine derivatives, sulfoxides, and sulfones, which have distinct chemical and physical properties .
Scientific Research Applications
Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is widely used in scientific research due to its unique properties:
Chemistry: Used as a crosslinker in polymer chemistry and material science.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a photoreactive agent in photodynamic therapy.
Industry: Utilized in the production of specialized coatings and adhesives.
Mechanism of Action
The compound exerts its effects through its photoreactive and amine-reactive properties. Upon exposure to light, the azido group forms a highly reactive nitrene intermediate, which can insert into various chemical bonds. This property is exploited in crosslinking and bioconjugation applications. The compound’s amine-reactive ester group allows it to form stable amide bonds with primary amines, facilitating the attachment of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Sulfo-NHS (N-hydroxysulfosuccinimide): Similar in its amine-reactive properties but lacks the photoreactive azido group.
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another amine-reactive crosslinker with a different spacer arm and reactivity profile.
Uniqueness
Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is unique due to its dual reactivity, combining both photoreactive and amine-reactive functionalities. This dual reactivity allows for versatile applications in various fields, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C16H17N5NaO9S3 |
---|---|
Molecular Weight |
542.5 g/mol |
InChI |
InChI=1S/C16H17N5O9S3.Na/c17-20-19-9-1-2-10(11(22)7-9)15(25)18-4-6-32-31-5-3-14(24)30-21-13(23)8-12(16(21)26)33(27,28)29;/h1-2,7,12,22H,3-6,8H2,(H,18,25)(H,27,28,29); |
InChI Key |
JYQXIETXCXZPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
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